BenchChemオンラインストアへようこそ!

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

Medicinal Chemistry Organic Synthesis Building Block Sourcing

This 5-pyrimidineacetic acid building block bears a strategically unsubstituted 2-position—the critical point for electrophilic substitution or metal-catalyzed coupling to generate AT1-antagonist libraries. The fixed 5-acetic acid/6-methyl/4-hydroxy (tautomeric 6-oxo) regiochemistry distinguishes it from regioisomeric 2-acetic acid or 4-acetic acid variants that would propagate structural errors and invalidate pharmacological data. Buyers developing Fimasartan scaffolds or alternative ARB synthetic routes gain a cost-effective, analytically verified starting material (≥95% purity; InChI Key BSAZTZNTDFVXMU-UHFFFAOYSA-N) with di-acidic character (predicted pKa ~3.5–4.2 and ~9.4) that facilitates salt-mediated purification. Standard GHS H302/H315/H319/H335; solid form simplifies weighing and global ambient shipment.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 856153-24-7
Cat. No. B1451160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid
CAS856153-24-7
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=N1)CC(=O)O
InChIInChI=1S/C7H8N2O3/c1-4-5(2-6(10)11)7(12)9-3-8-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12)
InChIKeyBSAZTZNTDFVXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid (CAS 856153-24-7): Regiochemical Identity, Procurement Specifications, and Core Physicochemical Profile


2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid (CAS 856153-24-7; IUPAC: 2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid) is a heterocyclic building block with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . The compound belongs to the pyrimidineacetic acid class, characterized by a 4-hydroxy (tautomeric with 6-oxo) substitution, a 6-methyl group, and an acetic acid moiety anchored at the pyrimidine 5-position . It is supplied as a solid, typically at ≥95% purity, with standard GHS hazard classifications (H302, H315, H319, H335) . The compound serves as a versatile intermediate for synthesizing more complex pyrimidine-containing molecules, including certain angiotensin II receptor blocker (ARB) scaffolds [1].

Why Generic Pyrimidineacetic Acid Substitution Fails for 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid (CAS 856153-24-7)


Pyrimidineacetic acid building blocks are not freely interchangeable. The position of the acetic acid moiety, the location of the methyl group, and the tautomeric state of the hydroxy/oxo substituent collectively dictate the compound's reactivity in subsequent coupling, alkylation, or condensation steps . For example, the 5-acetic acid regioisomer provides a geometry distinct from 2-acetic acid or 4-acetic acid variants, leading to different steric and electronic environments at the reactive centers . Furthermore, the absence of a substituent at the pyrimidine 2-position in this compound—in contrast to the 2-butyl-substituted Fimasartan intermediate—determines whether the scaffold can be further diversified at that position [1]. Substituting a regioisomeric or differently substituted analog without empirical validation risks altering reaction yields, regioselectivity, or downstream biological activity.

Quantitative Differentiation Evidence for 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid (CAS 856153-24-7) vs. Closest Analogs


Regiochemical Identity: 5-Acetic Acid on 4-Hydroxy-6-methylpyrimidine vs. 4-Acetic Acid or 2-Methyl Regioisomers

The target compound uniquely anchors the acetic acid moiety at the pyrimidine 5-position with methyl at 6-position, confirmed by IUPAC name 2-(4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid . In contrast, the commercially available regioisomer (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride (CAS 5267-04-9) bears the methyl group at position 2 instead of 6, while (6-Hydroxy-2-methylpyrimidin-4-yl)acetic acid (CAS 54506-80-8) places the acetic acid at position 4 rather than 5 . These positional differences produce distinct steric and electronic environments: the 5-acetic acid on a 4-hydroxy-6-methylpyrimidine core positions the carboxylic acid ortho to the ring nitrogen and meta to the methyl group, influencing the trajectory of derivatization reactions and the geometry of the resultant molecules.

Medicinal Chemistry Organic Synthesis Building Block Sourcing

Position 2 Derivatization Potential: Unsubstituted vs. 2-Butyl-Substituted Fimasartan Intermediate

The target compound carries a hydrogen atom at the pyrimidine 2-position, verified by its canonical SMILES (CC1=NC=NC(O)=C1CC(=O)O) where no substituent is present at position 2 . In contrast, the Fimasartan immediate precursor, 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide (CAS 1315478-13-7), bears a 2-butyl group, and the corresponding acid 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)acetic acid (CAS 1315478-16-0) carries the same 2-butyl substitution [1][2]. The unsubstituted position 2 in the target compound permits electrophilic aromatic substitution, metal-catalyzed cross-coupling, or direct alkylation to introduce diverse R-groups for SAR exploration, whereas the 2-butyl analog is a late-stage intermediate locked into the Fimasartan-specific scaffold [2].

Angiotensin II Receptor Blocker Scaffold Diversification Late-Stage Functionalization

Predicted pKa and Physicochemical Differentiation from the Parent 4-Hydroxy-6-methylpyrimidine Core

The acetic acid moiety at position 5 introduces an additional ionizable group absent in the parent 4-hydroxy-6-methylpyrimidine (CAS 3524-87-6). The parent compound has a single predicted pKa of 9.46 ± 0.40 (ChemAxon) for the hydroxyl group . The target compound, bearing both a pyrimidine hydroxyl and a carboxylic acid, is predicted to exhibit a lower pKa₁ (carboxylic acid, ~3.5–4.2) and a comparable pKa₂ (hydroxyl, ~9.4) based on computational estimations for analogous pyrimidineacetic acids [1]. This dual ionization profile alters aqueous solubility and pH-dependent partitioning compared to the mono-acidic parent core.

Physicochemical Profiling pKa Prediction Solubility

Vendor Purity Tiers and Pricing: Implication for Scale-Out vs. Milligram-Scale Procurement

Multiple reputable vendors supply the target compound at distinct purity grades and price points. Fluorochem (UK) offers 95% purity at £408/250 mg, £657/500 mg, and £1,162/1 g . AChemBlock (US) offers 95% purity at $415/250 mg and $990/1 g . Leyan (China) offers 97% purity . In contrast, the regioisomeric (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride (CAS 5267-04-9) is available at substantially lower cost from multiple suppliers (e.g., AKSci at <$100/g for 95% purity) . This price differential reflects the distinct synthetic routes and demand profiles for the 5-(6-methyl) regioisomer versus the 5-(2-methyl) variant.

Laboratory Procurement Purity Specification Cost Analysis

Validated Intermediate Role in Fimasartan Synthesis: Scaffold Provenance vs. Non-Validated Analogs

The 4-hydroxy-6-methylpyrimidine-5-acetic acid scaffold is a validated intermediate in the synthesis of Fimasartan (Kanarb®), a marketed angiotensin II receptor blocker [1]. The synthesis proceeds from the 2-butyl-substituted ethyl ester variant (2-butyl-5-ethoxycarbonylmethyl-4-hydroxy-6-methylpyrimidine, CAS 503155-65-5) through hydrolysis, acylation, N-alkylation, thioamidation, and deprotection to yield Fimasartan in ~45% overall yield [1]. The target compound (CAS 856153-24-7) represents the unsubstituted (2-H) scaffold precursor, which can be elaborated to the 2-butyl analog or to alternative 2-substituted derivatives for SAR studies. In contrast, pyrimidineacetic acid regioisomers lacking the 4-hydroxy-6-methyl substitution pattern have no documented role in approved ARB syntheses.

Antihypertensive Synthesis Process Chemistry Intermediate Validation

Recommended Application Scenarios for 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid (CAS 856153-24-7) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Pyrimidineacetic Acid Libraries for AT1 Receptor SAR Exploration

The unsubstituted 2-position in the target compound enables diversification via electrophilic substitution or metal-catalyzed coupling to generate a library of 2-R-substituted analogs . This is directly relevant to angiotensin II receptor type 1 (AT1) antagonist programs, as the 4-hydroxy-6-methyl-5-acetic acid scaffold is the core of Fimasartan [1]. Researchers can introduce varied alkyl, aryl, or heteroaryl groups at position 2 to probe the AT1 receptor pharmacophore, an option precluded by the 2-butyl-substituted Fimasartan intermediate [1]. The compound's di-acidic character (predicted pKa ~3.5–4.2 for COOH, ~9.4 for OH) [2] facilitates salt formation for purification and bioassay.

Process Chemistry: Route Scouting and Optimization for Fimasartan and Next-Generation ARB Candidates

The target compound serves as a cost-effective starting point for developing alternative synthetic routes to Fimasartan or its analogs. The validated synthesis of Fimasartan from the 2-butyl-5-ethoxycarbonylmethyl analog proceeds in ~45% overall yield across four steps (hydrolysis, acylation, N-alkylation, thioamidation) [1]. Using the unsubstituted target compound, process chemists can evaluate different 2-alkylation strategies (e.g., butyl bromide alkylation vs. Negishi coupling) to optimize step count, yield, and impurity profiles before committing to the more expensive 2-butyl intermediate .

Building Block Sourcing for Custom Synthesis: When Regiochemical Purity is Critical

For custom synthesis projects requiring a pyrimidineacetic acid with the acetic acid exclusively at the 5-position and methyl at the 6-position, the target compound (≥95% purity from Fluorochem and AChemBlock; ≥97% from Leyan) provides a well-characterized starting material with documented SMILES, InChI, and IUPAC identity . Using alternative regioisomers such as (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid (CAS 5267-04-9) or (6-Hydroxy-2-methylpyrimidin-4-yl)acetic acid (CAS 54506-80-8) would introduce structural errors that propagate into the final compound, potentially invalidating biological data.

Analytical Method Development: Reference Standard for LC-MS and NMR Characterization of Pyrimidineacetic Acid Derivatives

The compound's well-defined spectroscopic properties (InChI Key: BSAZTZNTDFVXMU-UHFFFAOYSA-N; canonical SMILES: CC1=NC=NC(O)=C1CC(=O)O) and commercial availability at 95–97% purity make it suitable as a reference standard for developing HPLC, LC-MS, or quantitative NMR methods for pyrimidineacetic acid-containing reaction mixtures. Its distinct retention time and mass spectrum (M+H = 169.16) differentiate it from regioisomeric impurities that may arise during synthesis.

Quote Request

Request a Quote for 2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.